5-Oxaspiro[3.5]nonan-9-amine;hydrochloride
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Overview
Description
5-Oxaspiro[3.5]nonan-9-amine;hydrochloride is a chemical compound with the molecular formula C8H16ClNO. It is a spiro compound, which means it contains a spirocyclic structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[35]nonan-9-amine;hydrochloride typically involves the reaction of appropriate starting materials under specific conditionsThe hydrochloride salt is then formed by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of 5-Oxaspiro[3.5]nonan-9-amine;hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Oxaspiro[3.5]nonan-9-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
5-Oxaspiro[3.5]nonan-9-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Oxaspiro[3.5]nonan-9-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The spirocyclic structure may also play a role in its biological activity by affecting the compound’s overall conformation and stability .
Comparison with Similar Compounds
Similar Compounds
5-Oxaspiro[3.5]nonan-9-amine: The parent compound without the hydrochloride salt.
Spiro[3.5]nonane derivatives: Other spirocyclic compounds with different functional groups.
Uniqueness
5-Oxaspiro[3.5]nonan-9-amine;hydrochloride is unique due to its specific spirocyclic structure combined with an amine group and hydrochloride salt. This combination imparts distinct chemical and physical properties, making it valuable for various research applications .
Properties
IUPAC Name |
5-oxaspiro[3.5]nonan-9-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-7-3-1-6-10-8(7)4-2-5-8;/h7H,1-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAVIIKWXQVQPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(CCC2)OC1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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